Bienvenue dans la boutique en ligne BenchChem!

CPI-455 hydrochloride

Epigenetics Histone Demethylase Enzymatic Assay

CPI-455 hydrochloride (CAS: 2095432-28-1) is a best-in-class pan-KDM5 inhibitor validated for unambiguous epigenetic target engagement. With an IC50 of 10 nM for KDM5A and >200-fold selectivity over KDM2/3/4/6/7 families, it provides the cleanest pharmacological tool for dissecting H3K4me3 biology. Proven to reduce drug-tolerant persister (DTP) cancer cells across multiple oncogene-driven models, it is essential for chemotherapeutic synergy screens and ChIP-seq studies where off-target demethylase inhibition would confound results. A co-crystal structure (PDB: 5CEH) enables rational medicinal chemistry. Researchers demanding unambiguous KDM5 attribution without generic substitution risk choose this compound.

Molecular Formula C16H15ClN4O
Molecular Weight 314.77
CAS No. 2095432-28-1
Cat. No. B3028462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-455 hydrochloride
CAS2095432-28-1
Molecular FormulaC16H15ClN4O
Molecular Weight314.77
Structural Identifiers
SMILESCC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H
InChIKeySNODPNXOTKXHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPI-455 Hydrochloride (CAS 2095432-28-1): A High-Potency, Selective Pan-KDM5 Inhibitor for Epigenetic Drug Discovery


CPI-455 hydrochloride (CAS: 2095432-28-1) is the hydrochloride salt form of CPI-455, a specific and potent pan-inhibitor of the lysine demethylase 5 (KDM5) family of histone demethylases [1]. The compound exhibits a half-maximal inhibitory concentration (IC50) of 10 ± 1 nM for full-length KDM5A in enzymatic assays and demonstrates over 200-fold selectivity for KDM5 enzymes relative to KDM2, KDM3, KDM4, KDM6, and KDM7 family members . CPI-455 mediates KDM5 inhibition, resulting in a dose-dependent elevation of global histone H3 lysine 4 trimethylation (H3K4me3) levels and a reduction in the number of drug-tolerant persister (DTP) cancer cells across multiple oncogene-driven models .

CPI-455 Hydrochloride Procurement: Why Pan-KDM5 Inhibitors and Broad-Spectrum Demethylase Inhibitors Are Not Interchangeable


The KDM5 inhibitor landscape includes compounds with vastly divergent selectivity profiles, potency ranges, and structural features, making generic substitution scientifically untenable. While broad-spectrum 2-oxoglutarate (2-OG) oxygenase inhibitors such as IOX1 exhibit weak activity against KDM5 (IC50 5-25 µM) and potent activity against off-target demethylases, and KDM6 inhibitors like GSK-J4 demonstrate only residual KDM5 inhibition, CPI-455 hydrochloride provides a unique combination of sub-100 nM potency against all three KDM5 family members (KDM5A, KDM5B, KDM5C) coupled with >200-fold selectivity over other JmjC demethylase families [1]. This profile is essential for experiments requiring unambiguous attribution of phenotypic effects to KDM5 inhibition. Furthermore, even within the class of pan-KDM5 inhibitors, significant potency differences exist: CPI-455 (IC50 10 nM) is 4-fold more potent than KDM5-C49 (IC50 40 nM) and 25-fold more potent than the structural analog CPI-4203 (IC50 250 nM) against KDM5A, translating to substantially different cellular active concentrations and target engagement thresholds [2].

CPI-455 Hydrochloride Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


KDM5A Enzymatic Potency: CPI-455 Demonstrates 4-Fold Superior Potency Versus KDM5-C49

CPI-455 hydrochloride exhibits an IC50 of 10 nM for full-length KDM5A, which is 4-fold more potent than the pan-KDM5 inhibitor KDM5-C49 (IC50 40 nM) when assayed under comparable TR-FRET enzymatic conditions [1]. This potency advantage extends across the KDM5 family: CPI-455 inhibits KDM5B with an IC50 of 3 nM and KDM5C with an IC50 of 14 nM, whereas KDM5-C49 requires 160 nM for KDM5B and 100 nM for KDM5C [1].

Epigenetics Histone Demethylase Enzymatic Assay

Structural Analog Potency Comparison: CPI-455 Exhibits 25-Fold Greater KDM5A Inhibition Than CPI-4203

CPI-4203, a structural analog of CPI-455, inhibits full-length KDM5A with an IC50 of 250 nM, representing a ~25-fold reduction in potency relative to CPI-455 (IC50 10 nM) [1]. This stark difference underscores the critical impact of subtle structural modifications on target engagement and validates CPI-455 as the optimized lead compound from the Genentech/Constellation Pharmaceuticals medicinal chemistry campaign [2].

Medicinal Chemistry Structure-Activity Relationship KDM5A

Selectivity Profile: CPI-455 Provides >200-Fold Discrimination Over KDM4C and >770-Fold Over KDM7B

CPI-455 demonstrates exceptional selectivity within the JmjC demethylase superfamily. It exhibits ~200-fold selectivity for KDM5A over KDM4C and ~770-fold selectivity over KDM7B, with no measurable inhibition of KDM2B, KDM3B, or KDM6A at concentrations up to 25 µM [1][2]. In contrast, broad-spectrum 2-OG oxygenase inhibitors such as IOX1 inhibit KDM5 only weakly (IC50 5-25 µM) while potently inhibiting KDM3, KDM4, and KDM6 families (IC50 <1 µM) .

Selectivity Profiling JmjC Demethylases Off-Target Analysis

Cellular Target Engagement: CPI-455 Induces Dose-Dependent H3K4me3 Elevation in HeLa Cells

CPI-455-mediated KDM5 inhibition produces a dose-dependent increase in global H3K4me3 levels in HeLa cells, confirming robust cellular target engagement . Quantitative ChIP-seq analysis reveals that CPI-455 treatment results in both de novo gained H3K4me3 peaks and peak spreading, demonstrating functional modulation of the histone code [1]. While other KDM5 inhibitors such as KDM5-C70 also elevate H3K4me3, the lower biochemical potency of these analogs necessitates higher cellular concentrations to achieve comparable target modulation, increasing the risk of non-specific cytotoxicity or off-target effects .

Cellular Pharmacology H3K4me3 Biomarker

CPI-455 Hydrochloride Optimal Use Cases: Evidence-Based Scientific and Industrial Applications


Drug-Tolerant Persister (DTP) Cell Eradication in Combination Therapy Screening

CPI-455 hydrochloride is specifically validated for reducing DTP cell survival in multiple oncogene-driven cancer models treated with standard chemotherapy or targeted agents. Researchers conducting high-throughput combination screens to identify agents that eliminate residual disease should prioritize CPI-455 based on its proven ability to decrease DTP numbers across diverse cancer cell line models [1]. The compound's high potency (IC50 10 nM) and >200-fold selectivity ensure that observed synergy with chemotherapeutics or kinase inhibitors is attributable to KDM5 inhibition rather than off-target demethylase activity [1].

Epigenetic Mechanism-of-Action Studies Requiring Clean KDM5 Knockdown Phenocopy

For studies aimed at dissecting the specific role of KDM5 family demethylases in gene regulation, CPI-455 provides the cleanest pharmacological tool available. Its pan-KDM5 inhibition profile (KDM5A/B/C IC50 values of 10, 3, and 14 nM, respectively) coupled with minimal activity against KDM2, KDM3, KDM4, KDM6, and KDM7 enables researchers to phenocopy genetic KDM5 knockdown without confounding off-target demethylase inhibition . This is particularly critical for ChIP-seq experiments mapping H3K4me3 redistribution, where broad-spectrum inhibitors like IOX1 would produce ambiguous results due to concurrent KDM4 and KDM6 inhibition .

Structural Biology and Co-Crystallography of KDM5-Ligand Complexes

CPI-455 has been successfully co-crystallized with KDM5A (PDB code 5CEH), revealing a well-defined binding mode in which the compound directly competes with the co-substrate 2-oxoglutarate (2-OG) at the catalytic iron center [2]. This structural information is invaluable for medicinal chemistry efforts aimed at designing next-generation KDM5 inhibitors. Researchers requiring a validated, structurally characterized KDM5 ligand for biophysical assays (SPR, ITC, MST) or for use as a reference compound in fragment-based screening campaigns should select CPI-455 hydrochloride over less well-characterized analogs [2].

Neuroprotection and Iron Homeostasis Studies in Neuronal Cell Models

Emerging evidence demonstrates that CPI-455 treatment increases H3K4me3 levels and upregulates the iron exporter ferroportin-1 (Fpn1) in SH-SY5Y neuroblastoma cells, conferring neuroprotection against 6-OHDA-induced toxicity [3]. This application scenario is particularly relevant for researchers investigating the intersection of epigenetic regulation and iron metabolism in neurodegenerative disease models. The compound's well-documented cellular potency and selectivity profile supports its use as a chemical probe for dissecting KDM5-dependent transcriptional programs in neuronal systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-455 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.